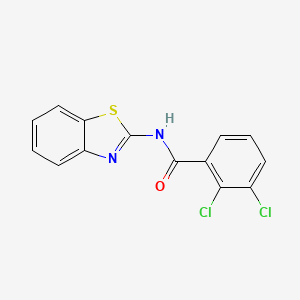

N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as N-1,3-benzothiazol-2-yl compounds, often involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, a related compound, was synthesized through the condensation of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions (Obasi et al., 2017). This method could potentially be adapted for the synthesis of N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide by altering the substituents and reaction conditions to suit the specific structural requirements.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which significantly influences their chemical behavior and properties. For example, the crystal structure of a related benzothiazole derivative was determined to provide insights into its conformational features, showing how the benzothiazole ring influences the overall structure of the compound (Yıldırım et al., 2006).

Chemical Reactions and Properties

Benzothiazole derivatives are known to participate in various chemical reactions, contributing to their diverse chemical properties. For instance, they can form metal complexes, as seen with Benzothiazol-2-yl-(4-chloro-benzylidene)-amine, which reacts with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form complexes with distinct properties (Alkuubaisi et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Applications

- A study detailed the synthesis and characterization of new derivatives of N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide, showing their psychotropic, anti-inflammatory, and cytotoxic activities. These compounds demonstrated significant sedative actions, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some demonstrated antimicrobial actions (Zablotskaya et al., 2013).

Antitumor Applications

- Research into benzothiazole derivatives, including those related to N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide, has indicated potent and selective antitumor activity against various cancer cell lines. This work has led to insights into their mechanism of action, highlighting their potential as novel anticancer agents (Chua et al., 1999).

Chemical Stability and Reactivity

- Investigations into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the exploration of N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide derivatives. These studies aimed at enhancing stability and reducing metabolic deacetylation, showcasing the chemical's role in drug design and development (Stec et al., 2011).

Material Science and Corrosion Inhibition

- Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel, demonstrating how modifications to the benzothiazole structure, including those similar to N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide, can enhance stability and inhibition efficiency in acidic environments (Hu et al., 2016).

Antimicrobial and Antibacterial Activity

- Synthesis and antibacterial studies on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, including derivatives related to N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide, have shown significant activity against various microorganisms, underscoring the potential for these compounds in developing new antimicrobial agents (Obasi et al., 2017).

Safety and Hazards

Orientations Futures

The future directions for “N-1,3-benzothiazol-2-yl-2,3-dichlorobenzamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities associated with benzothiazole derivatives, there may be potential for the development of new therapeutic agents .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2,3-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-9-5-3-4-8(12(9)16)13(19)18-14-17-10-6-1-2-7-11(10)20-14/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJKMVSFCIGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)

![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)

![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5519631.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)

![4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5519666.png)

![methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5519668.png)